![molecular formula C10H17N3 B2643520 1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CAS No. 2251053-54-8](/img/structure/B2643520.png)

1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

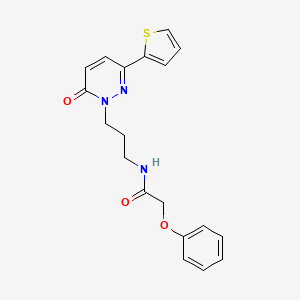

1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine, also known as P4, is a heterocyclic compound that has been the focus of numerous scientific studies. It is a potent and selective inhibitor of the enzyme cGAS, which plays a critical role in the innate immune response. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

Pyrazolo[4,3-c]pyridine derivatives have been synthesized and used as ligands in coordination chemistry. These compounds are noted for their versatility as terpyridine analogues, showing potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Organic Light Emitting Diodes (OLEDs)

Research has demonstrated the application of pyrazolo[4,3-c]pyridine derivatives in OLEDs. Pt(II) complexes with pyrazolyl pyridine chelates have been synthesized, exhibiting mechanoluminescence, high efficiency, and the potential for white OLEDs through combining blue and orange-emitting phosphors, highlighting their significance in advancing OLED technology (Huang et al., 2013).

Proton Transfer Mechanisms

Studies on 2-(1H-pyrazol-5-yl)pyridines have identified three modes of proton transfer, including excited-state intramolecular and intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. These findings contribute to our understanding of photoreactions in pyrazolo[4,3-c]pyridine derivatives (Vetokhina et al., 2012).

Catalysis

Pyrazolo[4,3-c]pyridine derivatives have been explored for their catalytic activity, particularly in the oxidation of alkanes and alcohols with peroxides. Copper(II) complexes with these derivatives have shown promising antiproliferative activity against cancer cells and catalytic efficiency in oxidation reactions, suggesting their potential in medicinal chemistry and green chemistry applications (Choroba et al., 2019).

Anticancer Agents

Pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents. The focus has been on developing novel compounds with significant activity, highlighting the role of pyrazolo[4,3-c]pyridine frameworks in the discovery of new therapeutic agents (Temple et al., 1987).

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-8(2)7-13-10-3-4-11-5-9(10)6-12-13/h6,8,11H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHGLFOONXJWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(CNCC2)C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2643437.png)

![N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2643441.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2643443.png)

![3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2643445.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2643455.png)

![Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2643458.png)